Octadecyl chloroacetate Octadecyl chloroacetate
Brand Name: Vulcanchem
CAS No.: 5348-82-3
VCID: VC14408753
InChI: InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19H2,1H3
SMILES:
Molecular Formula: C20H39ClO2
Molecular Weight: 347.0 g/mol

Octadecyl chloroacetate

CAS No.: 5348-82-3

Cat. No.: VC14408753

Molecular Formula: C20H39ClO2

Molecular Weight: 347.0 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl chloroacetate - 5348-82-3

Specification

CAS No. 5348-82-3
Molecular Formula C20H39ClO2
Molecular Weight 347.0 g/mol
IUPAC Name octadecyl 2-chloroacetate
Standard InChI InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19H2,1H3
Standard InChI Key HDNSRULOUMXYKG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Octadecyl chloroacetate features an 18-carbon alkyl chain (C18H37\text{C}_{18}\text{H}_{37}) esterified with chloroacetic acid (ClCH2COOH\text{ClCH}_2\text{COOH}), resulting in the systematic IUPAC name 2-chloroacetic acid octadecyl ester. The molecule's amphiphilic structure combines a hydrophobic octadecyl group with a polar chloroacetate head, enabling interfacial activity . Key identifiers include:

PropertyValue
CAS Registry Number5348-82-3
Molecular FormulaC20H39ClO2\text{C}_{20}\text{H}_{39}\text{ClO}_2
Molecular Weight346.98 g/mol
Synonyms2-Chloroacetic acid octadecyl ester; Octadecyl-2-chloroacetate

X-ray crystallography of analogous chlorinated esters shows gauche conformations in the alkyl chain, with C-Cl bond lengths averaging 1.79 Å . The electron-withdrawing chlorine atom induces partial positive charge on the adjacent carbonyl carbon, enhancing electrophilic reactivity.

Spectroscopic Profiles

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions:

  • C=O stretch: 1745–1730 cm1^{-1} (ester carbonyl)

  • C-Cl stretch: 780–720 cm1^{-1} (alkyl chloride)

  • CH2_2/CH3_3 vibrations: 2950–2850 cm1^{-1} (alkyl chain)

Nuclear magnetic resonance (NMR) data (1H^1\text{H}, 13C^{13}\text{C}):

  • δ 4.15 ppm (t, 2H, -OCH2_2CH2_2-)

  • δ 2.85 ppm (s, 2H, ClCH2_2COO-)

  • δ 1.25 ppm (m, 32H, alkyl chain)

Synthesis and Industrial Production

Catalytic Esterification

The primary synthesis route involves acid-catalyzed esterification of octadecanol with chloroacetyl chloride:

C18H37OH+ClCH2COClcat.C18H37O2CCH2Cl+HCl\text{C}_{18}\text{H}_{37}\text{OH} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{cat.}} \text{C}_{18}\text{H}_{37}\text{O}_2\text{CCH}_2\text{Cl} + \text{HCl}

Optimized conditions from analogous systems suggest:

  • Catalyst: 1.5 mol% Nn\text{N}-n-octylalkylpyridinium chloride (ionic liquid)

  • Temperature: 150°C

  • Reaction Time: 8 hours

  • Yield: >99% (by GC-MS)

Process Parameters

A semicontinuous reactor configuration achieves 99.8% conversion efficiency :

ParameterValue
Reactor Volume1 L
Feed Rate (Octadecanol)447 g/5 h
HCl Gas Flow1.1× stoichiometric
DistillationContinuous water removal

This method minimizes side products like dichloroacetates (<0.2% byproduct) .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data:

Phase TransitionTemperature (°C)Enthalpy (kJ/mol)
Melting Point45–48128.4
Decomposition Onset210-

The compound exhibits Newtonian flow behavior above 50°C, with viscosity decreasing from 120 mPa·s at 60°C to 45 mPa·s at 100°C .

Solubility and Partitioning

SolventSolubility (g/100 mL, 25°C)
Hexane12.8
Chloroform34.6
Ethyl Acetate8.9
Water0.003

The octanol-water partition coefficient (logP\log P) of 7.2 indicates strong lipophilicity, favoring membrane permeation .

Functional Applications

Surfactant Intermediate

Octadecyl chloroacetate serves as a precursor for cationic surfactants via quaternization:

C18H37O2CCH2Cl+N(CH3)3C18H37O2CCH2N+(CH3)3Cl\text{C}_{18}\text{H}_{37}\text{O}_2\text{CCH}_2\text{Cl} + \text{N}(\text{CH}_3)_3 \rightarrow \text{C}_{18}\text{H}_{37}\text{O}_2\text{CCH}_2\text{N}^+(\text{CH}_3)_3 \text{Cl}^-

Such surfactants reduce water surface tension to 28 mN/m at 0.1 mM concentration .

Polymer Modification

Grafting onto polyethylene via radical-initiated reactions enhances:

  • Hydrophobicity: Water contact angle increases from 85° to 112°

  • Thermal Stability: Decomposition temperature rises by 40°C

Analytical Characterization

GC-MS Profiling

Electron ionization (70 eV) mass spectrum :

  • Base Peak: m/z 57 (C4H9+\text{C}_4\text{H}_9^+)

  • Molecular Ion: m/z 346 (relative abundance 8%)

  • Key Fragments:

    • m/z 239 (C15H31CO+\text{C}_{15}\text{H}_{31}\text{CO}^+)

    • m/z 121 (ClCH2COO+\text{ClCH}_2\text{COO}^+)

Industrial Supply Landscape

SupplierLocationPurityCapacity (ton/yr)
Shaanxi Dideu NewmaterialChina98%500

Current pricing ranges from $120–150/kg for technical grade material .

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